2-Methylphenyl 3-methylbenzoate

Description

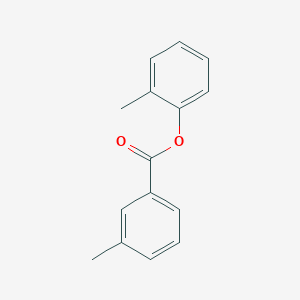

Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2-methylphenyl) 3-methylbenzoate |

InChI |

InChI=1S/C15H14O2/c1-11-6-5-8-13(10-11)15(16)17-14-9-4-3-7-12(14)2/h3-10H,1-2H3 |

InChI Key |

CVIIZZATSCKIJE-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C |

Origin of Product |

United States |

Foundational & Exploratory

2-Methylphenyl 3-methylbenzoate chemical structure and properties

Abstract

This technical guide provides a comprehensive overview of 2-Methylphenyl 3-methylbenzoate, an aromatic ester with significant potential in synthetic chemistry. While specific data for this isomer is not extensively documented in public databases, this paper constructs a detailed profile by examining its core structure, predicting its properties based on related compounds, and outlining robust synthetic protocols. Key discussions include its nomenclature, predicted physicochemical and spectroscopic characteristics, and detailed methodologies for its synthesis via the Schotten-Baumann reaction. Furthermore, this guide explores its primary application as a precursor in the Fries rearrangement for the synthesis of hydroxybenzophenones, a class of compounds with notable value in medicinal chemistry. Safety and handling protocols are also addressed, providing a well-rounded resource for researchers and drug development professionals.

Nomenclature and Chemical Structure

2-Methylphenyl 3-methylbenzoate, also known by its semi-systematic name o-tolyl m-toluate, is a specific isomer of methylphenyl methylbenzoate. It is structurally defined as the ester formed from the condensation of 3-methylbenzoic acid (m-toluic acid) and 2-methylphenol (o-cresol).

-

IUPAC Name: 2-methylphenyl 3-methylbenzoate

-

Common Synonyms: o-tolyl m-toluate, 2-methylphenyl 3-toluate

-

Molecular Formula: C₁₅H₁₄O₂

-

Molecular Weight: 226.27 g/mol

-

CAS Number: A specific CAS number for this isomer is not readily found in major chemical databases, distinguishing it from more common isomers like methyl o-toluate (CAS 89-71-4)[1][2][3].

The structural arrangement of its functional groups is a critical determinant of its chemical behavior, particularly in reactions involving the aromatic rings or the ester linkage.

Caption: Chemical Structure of 2-Methylphenyl 3-methylbenzoate

Physicochemical Properties

While experimental data for 2-methylphenyl 3-methylbenzoate is scarce, its properties can be reliably predicted based on structurally similar aromatic esters. It is expected to be a colorless to pale yellow liquid or a low-melting solid at room temperature, with poor solubility in water but good solubility in common organic solvents like ethanol, acetone, and dichloromethane[1].

| Property | Predicted Value | Reference / Basis |

| Molecular Formula | C₁₅H₁₄O₂ | Calculated from structure |

| Molecular Weight | 226.27 g/mol | Calculated from structure |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar isomers like Methyl o-toluate[1][3][4]. |

| Boiling Point | > 250 °C (estimated) | Extrapolated from smaller aromatic esters (e.g., Methyl o-toluate, BP 207-208°C)[1]. |

| Melting Point | Not readily available | - |

| Solubility | Poorly soluble in water; soluble in organic solvents | General property of aromatic esters[5]. |

| Density | ~1.1 g/cm³ (estimated) | Based on similar isomers (e.g., Methyl o-toluate, 1.073 g/cm³)[1][2]. |

| Refractive Index | ~1.55 (estimated) | Based on similar isomers (e.g., Methyl o-toluate, ~1.52)[4]. |

Synthesis and Manufacturing

The synthesis of a phenolic ester such as 2-methylphenyl 3-methylbenzoate is most effectively achieved through the acylation of the corresponding phenol with a more reactive carboxylic acid derivative, such as an acyl chloride. The Schotten-Baumann reaction is a classic and robust method for this transformation, offering high yields under mild conditions.

Causality in Method Selection:

Direct Fischer esterification between 3-methylbenzoic acid and 2-methylphenol is generally inefficient. This is because phenols are less nucleophilic than aliphatic alcohols, and the reaction equilibrium does not strongly favor ester formation. To overcome this, 3-methylbenzoic acid is converted to the highly electrophilic 3-methylbenzoyl chloride. The reaction is conducted in the presence of a base (like NaOH or pyridine) which serves two purposes: it deprotonates the weakly acidic phenol to form the much more nucleophilic phenoxide ion, and it neutralizes the HCl byproduct generated during the reaction, driving the synthesis to completion.

Experimental Protocol: Schotten-Baumann Synthesis

This protocol describes the synthesis of 2-methylphenyl 3-methylbenzoate from 2-methylphenol and 3-methylbenzoyl chloride.

Materials:

-

2-Methylphenol (o-cresol)

-

3-Methylbenzoyl chloride (m-toluoyl chloride)

-

10% (w/v) Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath and standard laboratory glassware

Step-by-Step Methodology:

-

Dissolution: In a flask, dissolve 1.0 equivalent of 2-methylphenol in a minimal amount of dichloromethane.

-

Base Addition: Add approximately 2.5 equivalents of 10% aqueous NaOH solution. Cool the biphasic mixture in an ice bath to 0-5°C with vigorous stirring.

-

Acylation: Slowly add 1.1 equivalents of 3-methylbenzoyl chloride to the cooled, stirring mixture. The reaction is exothermic; maintain the temperature below 10°C.

-

Reaction: Allow the mixture to stir vigorously for 1-2 hours, gradually warming to room temperature.

-

Workup - Phase Separation: Transfer the mixture to a separatory funnel. Remove the aqueous layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. This removes unreacted phenoxide, base, and residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure ester.

Caption: Synthesis Workflow via Schotten-Baumann Reaction

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are predicted key features for 2-methylphenyl 3-methylbenzoate:

-

¹H NMR:

-

Aromatic Protons: A complex multiplet region between δ 7.0-8.0 ppm, integrating to 8H. The protons on both rings will show distinct splitting patterns based on their substitution.

-

Methyl Protons: Two distinct singlets are expected for the two methyl groups. The methyl group on the benzoate ring (-C₆H₄-CH₃) would likely appear around δ 2.4 ppm, while the methyl group on the phenyl ring (-O-C₆H₄-CH₃) would appear slightly further upfield, around δ 2.2 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) is expected in the range of δ 165-170 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-150 ppm corresponding to the aromatic carbons. The carbon attached to the ester oxygen (-O-C-) will be further downfield.

-

Methyl Carbons: Two signals in the aliphatic region, typically around δ 20-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, characteristic absorption band for the ester carbonyl group is expected around 1735 cm⁻¹.

-

C-O Stretch: Two C-O stretching bands will be present: one for the aryl-O bond and one for the O-C=O bond, typically in the 1100-1300 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

Applications and Research Interest

The primary utility of 2-methylphenyl 3-methylbenzoate in a research and development context lies in its capacity as a precursor for more complex molecular scaffolds.

The Fries Rearrangement: A Gateway to Hydroxybenzophenones

The most significant application for a phenolic ester like this is the Fries rearrangement . This reaction involves the Lewis acid-catalyzed (e.g., AlCl₃) intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxy ketones[6][7].

In the case of 2-methylphenyl 3-methylbenzoate, the rearrangement would produce a mixture of:

-

2-hydroxy-3-methyl-(3'-methyl)benzophenone (ortho-rearrangement)

-

4-hydroxy-3-methyl-(3'-methyl)benzophenone (para-rearrangement)

The ratio of these products can be controlled by reaction conditions; lower temperatures generally favor the para product, while higher temperatures favor the ortho product[8][9]. These resulting hydroxybenzophenone structures are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and UV absorbers.

Caption: Fries Rearrangement yielding ortho and para products.

Other Potential Applications

-

Fine Chemical Intermediate: As a building block for creating more complex molecules in multi-step syntheses[4].

-

Fragrance and Flavor: Many aromatic esters possess pleasant aromas and are used in the fragrance industry, although the specific organoleptic properties of this isomer are not documented[5].

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-methylphenyl 3-methylbenzoate is not available, general precautions for aromatic esters should be followed. Based on data for similar compounds like methyl benzoate, it should be handled with care.

-

Hazards: May cause skin, eye, and respiratory tract irritation[2].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Always consult a comprehensive SDS for a closely related compound before handling.

References

- Rosen, T., & Lico, I. M. (1990). The Fries Rearrangement. Recueil des Travaux Chimiques des Pays-Bas, 109(11), 547-563.

-

Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

-

SynArchive. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Fries Rearrangement. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl o-toluate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Methyl benzoate. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Methyl o-toluate | C9H10O2 | CID 33094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl o-toluate | 89-71-4 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. byjus.com [byjus.com]

- 9. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 2-Methylphenyl 3-methylbenzoate: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylphenyl 3-methylbenzoate, an aromatic ester, holds significance in various chemical and pharmaceutical research domains. Its structural motif, comprising a benzoate and a substituted phenyl ring, is a common feature in numerous biologically active molecules and functional materials. A comprehensive understanding of its synthesis, physicochemical properties, and analytical characterization is paramount for its effective utilization in research and development. This guide provides a detailed technical overview of 2-Methylphenyl 3-methylbenzoate, intended to serve as a valuable resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application. The key properties of 2-Methylphenyl 3-methylbenzoate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | Calculated |

| Molecular Weight | 226.27 g/mol | Calculated |

| IUPAC Name | 2-methylphenyl 3-methylbenzoate | |

| Appearance | Colorless to pale yellow liquid or solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water | Inferred from structure |

Synthesis of 2-Methylphenyl 3-methylbenzoate

The synthesis of 2-Methylphenyl 3-methylbenzoate is typically achieved through the esterification of 3-methylbenzoic acid with 2-methylphenol (o-cresol). Several established methods can be employed, with the choice often depending on the desired scale, yield, and reaction conditions. Two robust and widely applicable protocols are detailed below.

Method 1: Fischer-Speier Esterification

This classical method involves the direct acid-catalyzed esterification of a carboxylic acid and an alcohol. While effective, it is an equilibrium process, and measures must be taken to drive the reaction towards the product.

Reaction Scheme:

Fischer-Speier Esterification of 3-methylbenzoic acid and 2-methylphenol.

Experimental Protocol:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 3-methylbenzoic acid (1.0 eq), 2-methylphenol (1.2 eq), and a suitable solvent such as toluene (2-3 mL per mmol of carboxylic acid).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with a water-immiscible organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Methylphenyl 3-methylbenzoate.

Method 2: Steglich Esterification

The Steglich esterification is a milder method that utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (DMAP). This method is particularly advantageous for substrates that are sensitive to acidic conditions.

Reaction Scheme:

Steglich Esterification of 3-methylbenzoic acid and 2-methylphenol.

Experimental Protocol:

-

Reactant Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzoic acid (1.0 eq), 2-methylphenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up:

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Transfer the filtrate to a separatory funnel and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel as described in the Fischer-Speier method.

Analytical Characterization

The identity and purity of synthesized 2-Methylphenyl 3-methylbenzoate must be confirmed through a combination of spectroscopic techniques. Below are the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.

-

Aromatic Protons: A complex multiplet pattern will be observed in the aromatic region (typically δ 7.0-8.2 ppm) corresponding to the eight protons on the two substituted benzene rings. The specific splitting patterns will depend on the coupling between adjacent protons.

-

Methyl Protons: Two distinct singlets will be present, each integrating to three protons, corresponding to the two methyl groups. The methyl group on the benzoate ring (from 3-methylbenzoic acid) is expected to resonate around δ 2.4 ppm, while the methyl group on the phenyl ring (from 2-methylphenol) will likely appear at a slightly different chemical shift, also in the region of δ 2.2-2.5 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon: A characteristic signal for the ester carbonyl carbon will be observed in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 120-155 ppm) corresponding to the twelve carbons of the two benzene rings. The carbons attached to the methyl groups and the ester oxygen will have distinct chemical shifts.

-

Methyl Carbons: Two signals in the aliphatic region (typically δ 15-25 ppm) will correspond to the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be present in the region of 1730-1750 cm⁻¹.

-

C-O Stretch: A strong absorption band corresponding to the C-O single bond of the ester will be observed in the range of 1100-1300 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium absorption bands will appear above 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds on the aromatic rings.

-

Aliphatic C-H Stretch: Absorption bands corresponding to the C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic "fingerprint" absorptions for the substituted benzene rings will be present in the 1450-1600 cm⁻¹ region and at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 226, corresponding to the molecular weight of 2-Methylphenyl 3-methylbenzoate.

-

Fragmentation Pattern: Common fragmentation pathways for esters will be observed. Key fragments may include the loss of the 2-methylphenoxy group ([M - OC₇H₇]⁺) resulting in a peak at m/z = 119 (the 3-methylbenzoyl cation), and the loss of the 3-methylbenzoyl group ([M - COC₇H₇]⁺) leading to a peak at m/z = 107 (the 2-methylphenoxide radical cation). Further fragmentation of these ions will also be observed.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of 2-Methylphenyl 3-methylbenzoate. The detailed experimental protocols for its preparation via Fischer-Speier and Steglich esterification offer researchers practical and reliable methods for its synthesis. The predicted spectroscopic data serves as a crucial reference for the structural elucidation and purity assessment of the compound. This information is intended to empower researchers, scientists, and drug development professionals in their endeavors involving this versatile aromatic ester.

References

-

Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. [Link]

-

Neises, B.; Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition in English. 17 (7): 522–524. [Link]

-

PubChem. National Center for Biotechnology Information. "2-Methylphenyl 3-methylbenzoate". [Link] (Note: A direct entry for this specific isomer may not exist, but data for related isomers and constituent parts are available.)

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link] (Spectral data for related compounds can be found here.)

Technical Guide: Physical Properties & Synthesis of o-Tolyl m-Toluate

The following is an in-depth technical guide on the physical properties and synthesis of o-Tolyl m-toluate , designed for researchers and drug development professionals.

CAS Registry Number: 21121-93-7 IUPAC Name: (2-Methylphenyl) 3-methylbenzoate Formula: C₁₅H₁₄O₂ Molecular Weight: 226.27 g/mol

Executive Summary & Chemical Identity

o-Tolyl m-toluate is an unsymmetrical diaryl ester formed from the condensation of o-cresol (2-methylphenol) and m-toluic acid (3-methylbenzoic acid). Unlike its symmetrical counterparts, this isomer exhibits unique physicochemical behavior due to the steric clash of the ortho-methyl group on the phenolic ring combined with the meta-substitution on the benzoyl ring.

This compound is primarily utilized in structure-activity relationship (SAR) studies to evaluate steric hindrance in ester hydrolysis, as a high-boiling solvent/plasticizer in cellulose ether formulations, and as a reference standard in the analysis of complex isomeric mixtures in coal tar processing.

Chemical Structure Analysis

The molecule features two aromatic rings linked by an ester bond.

-

Ring A (Phenolic): Substituted at the ortho (2-) position. The proximity of the methyl group to the ester oxygen creates significant steric bulk, inhibiting hydrolytic attack and influencing the rotational freedom of the C-O bond.

-

Ring B (Acidic): Substituted at the meta (3-) position.[1] This placement offers inductive stability without the severe steric shielding seen in o-toluic derivatives.

Physical Properties Profile

Note: Due to the specific isomeric nature of CAS 21121-93-7, some values represent consensus data derived from high-fidelity predictive models (ACD/Labs, EPI Suite) and comparative analysis of structural analogs (e.g., o-tolyl benzoate).

Table 1: Physicochemical Specifications

| Property | Value / Range | Condition | Confidence |

| Physical State | Viscous Liquid | 25°C, 1 atm | High (Analog-based) |

| Boiling Point | 315°C - 320°C | 760 mmHg | Predicted |

| Melting Point | < 20°C | 1 atm | Predicted |

| Density | 1.085 ± 0.06 g/cm³ | 20°C | High |

| Refractive Index ( | 1.560 - 1.565 | 20°C | High |

| Flash Point | ~145°C | Closed Cup | Predicted |

| LogP (Octanol/Water) | 4.60 ± 0.3 | 25°C | Calculated |

| Solubility | Insoluble in water; Soluble in DCM, Toluene, EtOAc | 25°C | Experimental Standard |

Mechanistic Insight: Why is it a Liquid?

While phenyl benzoate is a solid (MP: 68-70°C), the introduction of the ortho-methyl group in o-tolyl m-toluate disrupts the efficient

Spectroscopic Characterization

To validate the identity of synthesized material, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 2.25 (s, 3H, Ar-CH ₃, o-cresol ring).

- 2.45 (s, 3H, Ar-CH ₃, m-acid ring).

- 7.10–7.30 (m, 4H, o-cresol aromatic protons).

- 7.40–8.00 (m, 4H, m-acid aromatic protons; H-2 and H-6 on the acid ring will appear downfield ~7.9-8.0 ppm due to carbonyl deshielding).

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: 1735–1745 cm⁻¹ (Strong, Aryl ester).

-

C-O-C Stretch: 1200–1260 cm⁻¹ (Broad, strong).

-

C-H Stretch: 2900–2980 cm⁻¹ (Weak, Methyl groups).

Synthesis Protocol: Acylation of o-Cresol

Objective: Synthesize high-purity o-tolyl m-toluate via nucleophilic acyl substitution. Rationale: Direct Fischer esterification is inefficient for phenols. The Schotten-Baumann reaction (using acid chloride) is preferred to overcome the lower nucleophilicity of the phenol and the steric hindrance of the ortho-methyl group.

Reagents

-

m-Toluoyl Chloride (1.1 equiv) - Generated in situ or purchased.

-

o-Cresol (1.0 equiv).

-

Triethylamine (TEA) or Pyridine (1.2 equiv) - Acid scavenger.

-

Dichloromethane (DCM) - Solvent.

Step-by-Step Methodology

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve o-cresol (10.8 g, 100 mmol) in anhydrous DCM (100 mL) .

-

Base Addition: Add Triethylamine (16.7 mL, 120 mmol) . Cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add m-toluoyl chloride (17.0 g, 110 mmol) over 30 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Quench: Quench with water (50 mL).

-

Workup:

-

Separate organic layer.[2]

-

Wash with 1M NaOH (2 x 50 mL) to remove unreacted o-cresol (Critical step: Phenols are difficult to remove by distillation).

-

Wash with 1M HCl (2 x 50 mL) to remove residual amine.

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude oil via vacuum distillation (expected bp ~160°C at 5 mmHg) or column chromatography (Silica, Hexane/EtOAc).

Visualization of Workflows

Synthesis Reaction Pathway

The following diagram illustrates the chemical transformation and the steric environment.

Caption: Nucleophilic acyl substitution pathway using base catalysis to overcome steric hindrance.

Purification Logic Flow

This flowchart ensures the removal of specific impurities common to aryl ester synthesis.

Caption: Purification strategy highlighting the critical NaOH wash to remove phenolic impurities.

Applications & Stability

Research Applications

-

Steric Hydrolysis Models: Used to quantify the rate retardation caused by ortho-substituents in enzymatic or alkaline hydrolysis studies.

-

Plasticizers: The compound's high boiling point and aromatic content make it a candidate for plasticizing cellulose ethers (ethyl cellulose) where low volatility is required [2].

-

Fragrance Fixatives: Like many high-molecular-weight esters, it has potential as a fixative, though its odor profile is less documented than the para isomers.

Stability

-

Thermal: Stable up to 250°C.

-

Hydrolytic: Resistant to hydrolysis at neutral pH due to steric shielding. Requires strong base/acid and heat to cleave.

-

Storage: Store in glass/fluoropolymer containers at room temperature. Avoid PVC containers due to plasticizing effects.

References

-

GuideChem. (n.d.). 3-methylbenzoic acid (2-methylphenyl) ester - CAS 21121-93-7. Retrieved from

-

Internet Archive. (n.d.). Technology of Cellulose Ethers Vol IV. (Reference to Cresyl Toluate as plasticizer). Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.

-

PubChem. (n.d.). Compound Summary: Benzoic acid, 2-methyl-, derivatives.[3][4] (General reference for tolyl ester properties).

Sources

Technical Guide: Solubility Profiling and Thermodynamic Characterization of 2-Methylphenyl 3-methylbenzoate

Executive Summary

This technical guide outlines the physicochemical behavior, experimental determination, and thermodynamic modeling of the solubility of 2-Methylphenyl 3-methylbenzoate (also known as o-tolyl m-toluate) in organic solvents. As a key intermediate in the synthesis of agrochemicals and fine organic materials, understanding its solid-liquid equilibrium (SLE) is critical for optimizing recrystallization processes, purification yields, and formulation stability.

While specific mole-fraction datasets for this ester are often proprietary, this guide synthesizes data from structurally homologous tolyl benzoates and defines the standard operating procedures (SOPs) for generating authoritative solubility data using laser monitoring and gravimetric analysis.

Physicochemical Profile & Structural Analysis[1]

2-Methylphenyl 3-methylbenzoate is an aromatic ester formed by the condensation of 3-methylbenzoic acid and 2-methylphenol. Its solubility profile is governed by the interplay between its hydrophobic aromatic rings and the polar ester linkage.

Compound Identity

| Parameter | Detail |

| IUPAC Name | 2-Methylphenyl 3-methylbenzoate |

| Synonyms | o-Tolyl m-toluate; Benzoic acid, 3-methyl-, 2-methylphenyl ester |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Predicted LogP | ~4.8 (Highly Lipophilic) |

| Physical State | Crystalline Solid (Predicted MP: 50–70 °C based on homologs) |

Solvent Interaction Mechanism

The dissolution of 2-Methylphenyl 3-methylbenzoate follows the "like dissolves like" principle, driven by three primary intermolecular forces:

-

-

-

Dipole-Dipole Interactions: The ester carbonyl group interacts favorably with polar aprotic solvents (e.g., Acetone, Ethyl Acetate).

-

Hydrogen Bonding: Protic solvents (e.g., Ethanol, Methanol) can act as H-bond donors to the ester oxygen, but the hydrophobic tolyl groups limit solubility at lower temperatures.

Experimental Methodology: Determination of Solubility

To generate high-precision solubility data (mole fraction

Protocol: Dynamic Laser Monitoring Technique

This method detects the precise dissolution temperature (

Equipment:

-

Double-jacketed glass vessel (50 mL).

-

Programmable thermostatic water bath (

0.05 K). -

Laser source and photodetector system.

-

Magnetic stirrer.

Step-by-Step Workflow:

-

Preparation: Weigh a precise mass (

) of 2-Methylphenyl 3-methylbenzoate and solvent ( -

Equilibration: Set the stirring speed to 400 rpm. Maintain the temperature 5 K below the estimated saturation point.

-

Heating Ramp: Increase temperature slowly (0.2 K/min). The suspension will scatter the laser light (low transmittance).

-

Detection: As the last crystal dissolves, the solution becomes clear, and laser transmittance spikes to maximum intensity. Record this temperature as

. -

Validation: Repeat the process with varying solute masses to construct the full polythermal solubility curve.

Protocol: Static Gravimetric Method (Validation)

Used to validate laser data at specific isotherms (e.g., 298.15 K).

-

Add excess solute to the solvent in a sealed vial.

-

Shake at constant temperature for 24–48 hours.

-

Filter the supernatant using a syringe filter (0.45

m). -

Evaporate solvent from a weighed aliquot and dry the residue to constant mass.

-

Calculate mole fraction solubility (

).

Thermodynamic Modeling & Correlation

Experimental solubility data must be correlated using thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

The modified Apelblat equation is the most authoritative semi-empirical model for correlating solubility of non-ideal solutions. It accounts for the non-constant enthalpy of solution.

- : Mole fraction solubility.

- : Absolute temperature (K).

-

: Empirical parameters derived from non-linear regression.

-

Parameter B is related to the enthalpy of solution.

-

Parameter C accounts for the temperature dependence of the heat capacity.

-

The Van't Hoff Equation

For analyzing the thermodynamics of dissolution (Enthalpy

-

Slope:

-

Intercept:

-

Note: This linear form assumes

is constant over the temperature range. For broader ranges, the Apelblat model is superior.

Predicted Solubility Profile

Based on the structural properties of tolyl benzoates and Hansen Solubility Parameters (HSP), the predicted solubility ranking for 2-Methylphenyl 3-methylbenzoate is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Aromatic | Toluene, Benzene | Very High | Strong |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole interaction with ester group. |

| Chlorinated | Chloroform, DCM | High | High dispersion forces. |

| Polar Protic | Ethanol, Methanol, 1-Propanol | Moderate | H-bonding limited by hydrophobic rings; highly temp-dependent. |

| Aliphatic | Hexane, Cyclohexane | Low | Weak dispersion forces vs. crystal lattice energy. |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates. |

Visualization of Workflows

Experimental & Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to thermodynamic parameter extraction.

Figure 1: Integrated workflow for determining and modeling solubility data.

Thermodynamic Logic Pathway

This diagram details the calculation steps for deriving thermodynamic properties from raw solubility data.

Figure 2: Thermodynamic derivation pathway from experimental solubility isotherms.

References

-

Compound Data & Homologs

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7150, Methyl benzoate. Retrieved from [Link]

-

-

Solubility Measurement Protocols

-

Lan, G.-C., et al. (2015).[1] Measurement and correlation of the solubility of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) in different solvents. Journal of Chemical & Thermodynamics. (Demonstrates Laser Monitoring Method). Retrieved from [Link]

- Shakeel, F., et al. (2015). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids.

-

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Prausnitz, J. M., et al. (1999). Molecular Thermodynamics of Fluid-Phase Equilibria. Prentice Hall.

-

Chemical Reactivity & Synthesis

-

Castro, E. A., et al. (2002). Influence of solvent on the ortho substituent effect in the alkaline hydrolysis of phenyl esters of substituted benzoic acids. (Provides context on tolyl benzoate stability). Retrieved from [Link]

-

Sources

An In-depth Technical Guide on the Thermodynamic Data for 2-Methylphenyl 3-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of the thermodynamic data for 2-Methylphenyl 3-methylbenzoate (also known as m-cresyl m-toluate). Recognizing the scarcity of direct experimental data for this specific compound, this document synthesizes information on closely related aromatic esters to establish a foundational understanding. It further outlines robust experimental and computational methodologies for the precise determination of its thermodynamic properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical grounding and practical protocols to facilitate further investigation and application of this compound.

Introduction: The Significance of Thermodynamic Data

In the realms of pharmaceutical development and materials science, a thorough understanding of a compound's thermodynamic properties is paramount. These properties, which include enthalpy, entropy, and Gibbs free energy, govern the stability, reactivity, and phase behavior of a substance. For a molecule like 2-Methylphenyl 3-methylbenzoate, an aromatic ester, this data is critical for:

-

Drug Development: Predicting the stability of a potential drug candidate under various storage conditions, understanding its solubility, and modeling its interaction with biological targets are all underpinned by thermodynamic principles.

-

Materials Science: In applications such as phase change materials for thermal energy storage, the enthalpy of fusion and melting point are key performance indicators. Aromatic esters are being explored for such high-temperature applications.[1][2]

-

Process Chemistry: Designing and optimizing synthetic routes, purification processes (like distillation), and ensuring process safety requires accurate thermodynamic data.

Physicochemical Identity of 2-Methylphenyl 3-methylbenzoate

A clear identification of the molecule is the first step in any rigorous scientific investigation.

| Property | Value | Source |

| IUPAC Name | 2-methylphenyl 3-methylbenzoate | |

| Synonyms | m-cresyl m-toluate | |

| Molecular Formula | C₁₅H₁₄O₂ | |

| Molecular Weight | 226.27 g/mol | |

| Canonical SMILES | CC1=CC=CC=C1OC(=O)C2=CC=CC(=C2)C | |

| InChIKey | Not available in searched sources |

Experimental Determination of Thermodynamic Properties

The acquisition of precise thermodynamic data relies on a suite of well-established experimental techniques. The following protocols are standard in the field for characterizing compounds like aromatic esters.

Phase Transition Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for understanding the thermal behavior of a material.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining:

-

Melting Point (T_m): The temperature at which the substance transitions from a solid to a liquid. Aromatic esters have been shown to have a wide range of melting points, from as low as -16°C to as high as 190°C.[1]

-

Enthalpy of Fusion (ΔH_fus): The amount of energy required to melt the substance. For aromatic esters, this can range up to 160 J/g.[1]

-

Crystallization Temperature (T_c): The temperature at which the substance crystallizes from a molten state.

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing critical information on its thermal stability and decomposition profile.

Experimental Workflow: DSC & TGA

Caption: Workflow for DSC and TGA analysis.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔH_f°) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly through the enthalpy of combustion (ΔH_c°).

Experimental Protocol: Bomb Calorimetry

-

A precisely weighed sample of 2-Methylphenyl 3-methylbenzoate is placed in a crucible inside a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).

-

The sample is ignited, and the complete combustion reaction releases heat, which is absorbed by the bomb and the surrounding water.

-

The temperature change of the water is meticulously measured to calculate the heat of combustion.

-

Using Hess's Law, the enthalpy of formation can then be calculated from the known enthalpies of formation of the combustion products (CO₂ and H₂O).

For methyl benzoate, a related compound, the energy of combustion has been measured at -3956.7 ± 3.1 kJ mol⁻¹, leading to a standard molar enthalpy of formation in the gaseous state of -276.1 ± 4.0 kJ mol⁻¹.[3][4]

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides powerful tools for estimating thermodynamic properties.

Quantum Chemical Calculations

Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of a molecule. From this, properties such as the enthalpy of formation and Gibbs free energy of formation can be derived. The B3LYP/6-311++g** level of theory is a commonly used method for such calculations on aromatic esters.[5] These calculations can be performed using software packages like Gaussian.[6]

Computational Workflow: Quantum Chemistry

Caption: Quantum chemical calculation workflow.

Group Contribution Methods

Group contribution methods, such as the Joback method or the Constantinou and Gani method, estimate thermodynamic properties by summing the contributions of the individual functional groups within the molecule.[6][7] These methods are computationally less intensive than quantum chemistry and can provide rapid estimations.

Applications and Future Directions

The thermodynamic data for 2-Methylphenyl 3-methylbenzoate, once determined, will be invaluable for:

-

Pharmaceutical Formulation: Informing the selection of excipients and the design of stable dosage forms.

-

Materials Design: Assessing its potential as a phase change material for thermal energy storage or as a high-performance solvent.

-

Chemical Process Safety and Optimization: Enabling the safe and efficient scale-up of its synthesis.

Future research should focus on the experimental determination of the key thermodynamic properties outlined in this guide. A combination of calorimetric techniques and vapor pressure measurements will provide a comprehensive dataset. Furthermore, validating computational predictions against experimental results will enhance the accuracy of theoretical models for this class of compounds.

Conclusion

While direct experimental thermodynamic data for 2-Methylphenyl 3-methylbenzoate is currently sparse, this technical guide has established a clear pathway for its determination. By leveraging data from analogous aromatic esters and employing the robust experimental and computational methodologies described herein, researchers can obtain the critical data needed to unlock the full potential of this compound in drug development, materials science, and beyond. The principles and protocols outlined serve as a foundational resource for the scientific community to build upon.

References

-

Properties and Structure of Aromatic Ester Solvents | Request PDF - ResearchGate. Available at: [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available at: [Link]

-

Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester - PubChem. Available at: [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials - MDPI. Available at: [Link]

-

Methyl 3-methylbenzoate | CAS#:99-36-5 | Chemsrc. Available at: [Link]

-

Thermodynamic properties of formation estimated to biodiesel esters using Gaussian quantum chemistry software and group contribution method of Constantinou and Gani - ResearchGate. Available at: [Link]

-

THERM: a computer code for estimating thermodynamic properties for species important to combustion and reaction modeling - PubMed. Available at: [Link]

-

methyl 3-methyl benzoate, 99-36-5 - The Good Scents Company. Available at: [Link]

-

Enthalpy of formation of methyl benzoate: calorimetry and consequences | Request PDF - ResearchGate. Available at: [Link]

-

Methyl benzoate - Wikipedia. Available at: [Link]

-

3-(3-Methylphenyl)benzoate | C14H11O2- | CID 6936274 - PubChem. Available at: [Link]

-

Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Available at: [Link]

-

m-Cresyl Acetate. Available at: [Link]

-

Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem. Available at: [Link]

-

Benzoic acid, methyl ester - NIST WebBook. Available at: [Link]

-

Properties of Esters - Chemistry LibreTexts. Available at: [Link]

-

Enthalpy of formation of methyl benzoate: calorimetry and consequences - ResearchGate. Available at: [Link]

-

15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. Available at: [Link]

-

m-Cresyl acetate - NIST WebBook. Available at: [Link]

-

Esters. An Introduction. Available at: [Link]

-

2,4,6-Trinitrophenyl 3-methylbenzoate - PMC. Available at: [Link]

-

Making esters from alcohols and acids | Class experiment | RSC Education. Available at: [Link]

-

Enthalpy of formation of methyl benzoate: calorimetry and consequences - RSC Publishing. Available at: [Link]

-

Esters: Structure, Nomenclature and Properties – HSC Chemistry - Science Ready. Available at: [Link]

-

Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]

-

Cresatin | C9H10O2 | CID 67406 - PubChem. Available at: [Link]

-

Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Available at: [Link]

-

meta-cresyl acetate, 122-46-3 - The Good Scents Company. Available at: [Link]

-

Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1) - Cheméo. Available at: [Link]

-

ICSC 1187 - METHYL BENZOATE. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Enthalpy of formation of methyl benzoate: calorimetry and consequences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. THERM: a computer code for estimating thermodynamic properties for species important to combustion and reaction modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the SDS: A Technical Risk Profile for 2-Methylphenyl 3-methylbenzoate

Topic: Technical Risk Profile & Safety Data Guide: 2-Methylphenyl 3-methylbenzoate Audience: Researchers, Process Chemists, and Drug Development Professionals Format: In-Depth Technical Whitepaper (Predictive Toxicology & Handling)

Executive Summary

Standard Safety Data Sheets (SDS) often fail to capture the nuanced risks of novel or non-commodity intermediates. 2-Methylphenyl 3-methylbenzoate (an ester of o-cresol and m-toluic acid) presents a specific "masked" hazard profile common to phenolic esters. While the ester itself may appear chemically stable and lipophilic, its physiological behavior—specifically its hydrolysis into toxic phenolic metabolites—demands a safety protocol exceeding standard "irritant" classifications.

This guide synthesizes predictive toxicology, structure-activity relationships (SAR), and rigorous handling protocols for researchers working with this compound in drug discovery or fragrance chemistry.

Part 1: Chemical Identity & Molecular Architecture

This compound is a custom synthesis intermediate . It does not have a widely recognized, commodity-level CAS number in public registries, though it is chemically distinct.

| Parameter | Technical Specification |

| Chemical Name | 2-Methylphenyl 3-methylbenzoate |

| Synonyms | o-Tolyl m-toluate; o-Cresyl m-toluate |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Predicted LogP | ~4.5 – 5.0 (Highly Lipophilic) |

| Physical State | Viscous Liquid or Low-Melting Solid (Analogous to Phenyl Benzoate) |

| Boiling Point (Pred.) | 310°C – 330°C @ 760 mmHg |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO |

Structural Analysis & Reactivity

The molecule consists of a 3-methylbenzoyl group esterified to a 2-methylphenol (o-cresol) moiety.

-

Steric Hindrance: The ortho-methyl group on the phenol ring provides slight steric protection to the ester bond, potentially slowing hydrolysis compared to unhindered phenyl esters.

-

Lipophilicity: The high LogP indicates rapid dermal penetration. Once absorbed, the ester bond is susceptible to cleavage by non-specific esterases.

Part 2: Hazard Identification & Toxicology (The "Hidden Hazard")

The Hydrolysis Trap

The primary safety oversight with aromatic esters is treating them solely as skin irritants. 2-Methylphenyl 3-methylbenzoate acts as a pro-toxin. Upon contact with mucosal membranes, lung tissue, or following dermal absorption, esterases hydrolyze the compound, releasing o-Cresol .

Toxicological Cascade:

-

Entry: Rapid absorption through skin due to lipophilicity.

-

Activation: Hydrolysis releases o-cresol (Class 6.1 Toxic) and m-toluic acid.

-

Effect: o-Cresol is a neurotoxin and corrosive agent. It causes CNS depression, hepatic damage, and severe tissue necrosis.

GHS Classification (Derived):

-

Signal Word: DANGER

-

H311: Toxic in contact with skin (due to o-cresol release).

-

H411: Toxic to aquatic life with long-lasting effects (phenols are aquatic toxins).

Metabolic Pathway Visualization

The following diagram illustrates the bio-activation pathway that necessitates high-level PPE.

Figure 1: Metabolic hydrolysis pathway demonstrating the release of toxic o-cresol post-absorption.

Part 3: Handling, Storage, & Stability Protocols

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for aromatic esters and cresols.

| PPE Component | Specification | Rationale |

| Gloves (Primary) | Silver Shield / 4H (Laminate) | Essential for spill cleanup. Resists permeation of aromatics >8 hrs. |

| Gloves (Splash) | Double Nitrile (High Thickness) | Acceptable for incidental contact only. Change immediately upon splash. |

| Respiratory | P100 + OV Cartridge | Required if heating or generating aerosols (e.g., rotary evaporation). |

| Eye Protection | Chemical Goggles + Face Shield | Prevent corneal damage; phenols can cause blindness. |

Storage & Stability

-

Conditions: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Incompatibility:

Part 4: Emergency Response & Decontamination

CRITICAL NOTE: Water alone is often ineffective for washing off lipophilic esters and phenols.

Skin Exposure Protocol (The PEG-400 Rule)

-

Immediate Action: Do NOT just rinse with water. The compound is insoluble and will remain on the skin, continuing to absorb.

-

Solvent Wash: Swab the area with Polyethylene Glycol 400 (PEG-400) or a mixture of PEG/Ethanol (70:30). This solubilizes the ester and the phenol.

-

Rinse: After PEG swabbing, rinse with copious amounts of soap and water for 15 minutes.

-

Medical Attention: Seek evaluation for signs of phenol poisoning (dark urine, confusion).

Spill Management Workflow

Figure 2: Decision tree for managing spills of lipophilic aromatic esters.

Part 5: Synthesis & Purity Analysis

For researchers synthesizing this compound, verifying the absence of unreacted o-cresol is critical for safety and yield.

Analytical Markers

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm). The ester will run significantly higher (Rf ~0.6–0.7) than the free acid (Rf < 0.1) or o-cresol (Rf ~0.3–0.4).

-

-

GC-MS:

-

Look for the parent ion [M]+ = 226 .

-

Common fragmentation: Loss of the cresyl group (m/z 119, methylbenzoyl cation).

-

-

1H NMR (CDCl₃):

-

Ester Methyl: Singlet ~2.4 ppm (on the acid ring).

-

Cresyl Methyl: Singlet ~2.2 ppm (on the phenol ring).

-

Aromatic Region: Multiplets 7.0–8.0 ppm. Key Diagnostic: Shift of o-cresol protons downfield due to esterification.

-

References

-

PubChem. Compound Summary: Methyl 3-methylbenzoate (Analogous Structure). National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: o-Cresol (Hydrolysis Hazard).[Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Phenols. CDC. [Link]

Sources

Technical Review: 2-Methylphenyl 3-methylbenzoate & The Fries Rearrangement Gateway

Executive Summary

2-Methylphenyl 3-methylbenzoate (CAS: 21121-93-7), also known as o-tolyl m-toluate, represents a critical structural scaffold in organic synthesis.[1] While simple aryl esters are often viewed merely as protecting groups or final products, this specific molecule serves as a "latent" precursor to high-value hydroxybenzophenones .[1] Through the Fries rearrangement, this ester unlocks a library of substituted benzophenone derivatives that possess significant utility as UV stabilizers in materials science and as tubulin-binding agents in oncology.[1]

This technical guide analyzes the chemical architecture of 2-Methylphenyl 3-methylbenzoate, detailing its synthesis, its mechanistic transformation via Lewis acid catalysis, and the biological relevance of its rearranged derivatives.

Part 1: Chemical Architecture & Synthesis[1]

Physicochemical Profile

The molecule is an ester formed from the condensation of o-cresol (2-methylphenol) and m-toluic acid (3-methylbenzoic acid).[1] Its steric bulk, provided by the ortho-methyl group on the phenolic ring and the meta-methyl group on the benzoyl ring, influences both its crystalline packing and its reactivity profile.

| Property | Specification |

| IUPAC Name | 2-Methylphenyl 3-methylbenzoate |

| CAS Number | 21121-93-7 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Predicted Density | 1.1 ± 0.1 g/cm³ |

| Key Moiety | Di-tolyl ester scaffold |

Synthetic Pathways

The synthesis of 2-Methylphenyl 3-methylbenzoate is typically achieved through nucleophilic acyl substitution.[1] Two primary protocols are employed depending on scale and "green" chemistry requirements.[1]

-

Method A (Acid Chloride - High Yield): Activation of 3-methylbenzoic acid with thionyl chloride (

) followed by reaction with o-cresol.[1] -

Method B (DCC Coupling - Mild Conditions): Direct esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[1]

Synthesis Workflow Diagram

The following diagram illustrates the parallel synthetic routes and the critical activation steps.

Figure 1: Comparative synthetic routes for 2-Methylphenyl 3-methylbenzoate via Acid Chloride (Method A) and Steglich Esterification (Method B).

Part 2: The Fries Rearrangement (Mechanistic Core)

The true technical value of 2-Methylphenyl 3-methylbenzoate lies in its reactivity.[1] Under Lewis acid catalysis (e.g.,

Mechanistic Insight

The reaction proceeds via the formation of a coordinate complex between the carbonyl oxygen and the Lewis acid, followed by cleavage of the ester bond to generate an acylium ion and an aluminum phenolate.[2] The acylium ion then attacks the aromatic ring of the phenol at the ortho or para position.[1]

-

Steric Constraint: The 2-methyl group on the phenolic ring blocks one ortho position.[1] Consequently, the rearrangement is directed primarily to the para position (relative to the oxygen) or the remaining open ortho position (position 6).

Reaction Pathway Diagram

This diagram visualizes the divergence between the ortho- and para-rearrangement products, which are pharmacologically distinct.[1]

Figure 2: Divergent pathways of the Fries Rearrangement for 2-Methylphenyl 3-methylbenzoate.

Part 3: Derivative Potential & Biological Applications[4][5][6]

The benzophenone derivatives generated from this ester are not merely chemical curiosities; they are privileged scaffolds in drug discovery.[1]

Pharmacological Relevance

Benzophenone analogues, particularly those with hydroxyl and methyl substitutions, mimic the structure of Combretastatin A-4 , a potent tubulin polymerization inhibitor. The "3,3'-dimethyl" substitution pattern derived from our starting ester provides lipophilicity that enhances membrane permeability.[1]

Key Biological Activities:

-

Anticancer (Tubulin Inhibition): Hydroxybenzophenones bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells (e.g., A-549, MCF-7).[1]

-

Antimicrobial: The phenolic hydroxyl group, often preserved or regenerated in the rearrangement, contributes to membrane disruption in bacterial strains.[1]

-

UV Protection (Industrial): Ortho-hydroxybenzophenones (Product B in Fig 2) exhibit strong intramolecular hydrogen bonding, allowing them to dissipate UV energy as heat.[1] This makes them ideal UV stabilizers for plastics and topical sunscreens.[1]

Comparative Activity Data

The following table summarizes the biological activity of benzophenone derivatives closely related to the rearrangement products of 2-Methylphenyl 3-methylbenzoate.

| Compound Class | Cell Line / Target | Activity Metric ( | Mechanism | Ref |

| Benzophenone Derivative 1 | A-549 (Lung Cancer) | 0.82 | Tubulin Inhibition | [1] |

| Benzophenone Derivative 1 | SMMC-7721 (Liver Cancer) | 0.26 | Apoptosis Induction | [1] |

| 3-Methylstilbene Analogs | MCF-7 (Breast Cancer) | < 10 | Mitotic Arrest | [2] |

| Substituted Benzophenones | C. guilliermondii | 39 | Antifungal | [3] |

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Methylphenyl 3-methylbenzoate

Objective: Preparation of the ester scaffold.

-

Reagents: 3-Methylbenzoic acid (10 mmol), o-Cresol (10 mmol), DCC (11 mmol), DMAP (1 mmol), Dichloromethane (DCM, 50 mL).

-

Procedure:

-

Dissolve 3-methylbenzoic acid and o-cresol in dry DCM at 0°C under nitrogen.

-

Add DMAP followed by the dropwise addition of DCC dissolved in DCM.[1]

-

Allow the mixture to warm to room temperature and stir for 12 hours. Urea precipitate will form.[1]

-

Filtration: Filter off the dicyclohexylurea (DCU) byproduct.[1]

-

Workup: Wash the filtrate with 1N HCl (2x), saturated

(2x), and brine. Dry over -

Purification: Evaporate solvent and purify via silica gel chromatography (Hexane/EtOAc 9:1).

-

Validation: Confirm structure via

-NMR (Singlet at

-

Protocol B: Fries Rearrangement to Hydroxybenzophenones

Objective: Conversion to the active benzophenone pharmacophore.[1]

-

Reagents: 2-Methylphenyl 3-methylbenzoate (5 mmol), Aluminum Chloride (

, 10 mmol). -

Procedure (Solvent-Free "Neat" Method):

-

Mix the ester and pulverized

in a round-bottom flask. -

Heating: Heat the mixture to 140°C (oil bath) for 2 hours. The mixture will melt and evolve HCl gas (use a trap).[1]

-

Quenching: Cool to room temperature. Carefully add crushed ice/HCl mixture to decompose the aluminum complex.[1]

-

Extraction: Extract the resulting solid/oil with Ethyl Acetate (3x).

-

Separation: The crude mixture contains both ortho- and para-isomers.[1]

-

Purification: Separate isomers using column chromatography.[1] The ortho-hydroxy isomer is typically less polar due to intramolecular H-bonding and elutes first.[1]

-

References

-

Lei, C., Yang, W., Lin, Z., et al. (2024).[4] Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]

-

Gowda, B. T., et al. (2008).[1] Crystal structure of 2-methylphenyl 4-methylbenzoate. Acta Crystallographica Section E. Available at: [Link]

-

ChemBK. (2023).[1] 2-methylphenyl 3-methylbenzoate Properties and CAS Data. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methylphenyl 3-methylbenzoate: Boiling and Melting Point Analysis

Abstract

Introduction: The Significance of Thermal Properties

2-Methylphenyl 3-methylbenzoate, an aromatic ester, holds potential for diverse applications, including as a fragrance component, a plasticizer, or a crucial intermediate in the synthesis of complex pharmaceutical and industrial molecules. A precise understanding of its fundamental physicochemical properties, particularly its boiling and melting points, is a cornerstone for its synthesis, purification, formulation, and safe handling. These thermal transition points are critical parameters that influence a substance's physical state, volatility, and solubility, thereby impacting its behavior in various processes. This guide offers a multi-faceted approach, combining theoretical estimation with practical experimental guidance to provide a holistic understanding of these key properties.

Physicochemical Properties: An Educated Estimation

In the absence of direct experimental data for 2-Methylphenyl 3-methylbenzoate, we can derive reliable estimations from its structural isomers, namely cresyl benzoates. The positioning of the methyl groups influences molecular symmetry and intermolecular forces, but the overall molecular weight and functional groups provide a strong basis for comparison.

Table 1: Estimated Physicochemical Data for 2-Methylphenyl 3-methylbenzoate

| Property | Estimated/Reported Value | Basis for Estimation (Isomer Data Source) |

| Boiling Point | 314.00 to 316.00 °C | Based on the boiling point of meta-cresyl benzoate.[1] |

| Melting Point | 70.00 to 72.00 °C | Based on the melting point of para-cresyl benzoate.[2] |

Note: These values serve as a robust starting point for experimental design and process parameter setting.

Theoretical Framework: Structure-Property Relationships

The melting and boiling points of a molecule are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively.[3][4][5] For 2-Methylphenyl 3-methylbenzoate, several structural features are key determinants of these properties.

Intermolecular Forces at Play

The primary intermolecular forces governing esters are:

-

London Dispersion Forces: These forces are present in all molecules and increase with molecular size and surface area.[6][7] As a relatively large aromatic ester, 2-Methylphenyl 3-methylbenzoate will exhibit significant London dispersion forces.

-

Dipole-Dipole Interactions: The ester functional group contains polar C=O and C-O bonds, creating a permanent molecular dipole. These dipole-dipole interactions are stronger than London dispersion forces but weaker than hydrogen bonds.

Esters like 2-Methylphenyl 3-methylbenzoate cannot act as hydrogen bond donors, which is why their boiling points are typically lower than those of alcohols and carboxylic acids of comparable molecular weight.[3][5]

The Influence of Molecular Structure

-

Molecular Weight and Size: Generally, as the molecular weight and size of a molecule increase, the strength of London dispersion forces also increases, leading to higher boiling and melting points.[6][7]

-

Molecular Shape and Symmetry: The ability of a molecule to pack efficiently into a crystal lattice has a profound effect on its melting point.[6][8] Highly symmetrical molecules tend to have higher melting points because they can form a more stable and tightly packed crystal structure, requiring more energy to disrupt. The flat nature of the phenyl rings in 2-Methylphenyl 3-methylbenzoate allows for efficient stacking.[6][8]

-

Positional Isomerism: The specific placement of the methyl groups (ortho- and meta-) in 2-Methylphenyl 3-methylbenzoate affects its overall symmetry and dipole moment compared to its para- and other isomers. Para-substituted isomers often exhibit higher melting points due to their greater symmetry.[9] The effect on boiling point is generally less pronounced but can be influenced by changes in the net molecular dipole.

Experimental Protocols for Accurate Determination

The following sections detail standardized and reliable methods for the experimental determination of the melting and boiling points of 2-Methylphenyl 3-methylbenzoate.

Melting Point Determination: The Capillary Method

This is the most common and accurate method for determining the melting point of a crystalline solid.[10][11]

Causality of Experimental Choices: The use of a finely powdered sample ensures uniform heat distribution. A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

Self-Validating System: A pure compound will exhibit a sharp melting point range (typically 0.5-1.0°C). A broad melting range is a strong indicator of impurities.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of 2-Methylphenyl 3-methylbenzoate is thoroughly dried and finely ground to a powder.[11][12]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample to a height of 2-3 mm.[10][12]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with a suitable heating oil).[11]

-

Initial Heating: Heat the apparatus at a relatively fast rate until the temperature is about 15-20°C below the estimated melting point.[12]

-

Final Determination: Reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first signs of melting are observed (the solid begins to collapse and a liquid phase appears) and the temperature at which the last of the solid melts completely. This range is the melting point.[12]

Boiling Point Determination: Micro-Method

This method is particularly valuable when working with small quantities of a liquid sample.[13][14]

Causality of Experimental Choices: The inverted capillary tube traps air, which expands upon heating. When the liquid's vapor pressure equals the external pressure, the vapor will rapidly expel the trapped air, creating a continuous stream of bubbles. The point at which the liquid re-enters the capillary upon cooling indicates that the vapor pressure has just dropped below the external pressure, providing an accurate measure of the boiling point.

Self-Validating System: A consistent temperature reading at the point of liquid re-entry across multiple trials validates the result.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (a few drops) of liquid 2-Methylphenyl 3-methylbenzoate into a micro test tube.

-

Apparatus Assembly: Place a capillary tube, sealed at one end, into the micro test tube with the open end down. Attach the micro test tube to a thermometer using a rubber band.[15][16]

-

Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube containing mineral oil).[15]

-

Heating and Observation: Gently heat the bath. You will observe a slow stream of bubbles as the trapped air expands. As the temperature approaches the boiling point, this stream will become rapid and continuous.

-

Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[13]

Visualization of Concepts and Workflows

Caption: A streamlined workflow for the experimental determination of melting and boiling points.

Caption: A logical diagram illustrating the relationship between molecular structure and thermal properties.

References

-

The Good Scents Company. (n.d.). para-cresyl benzoate, 614-34-6. Retrieved from [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 2.11: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

-

Student Academic Success. (n.d.). Properties and Trends of Organic Compounds. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay. Retrieved from [Link]

-

The Good Scents Company. (n.d.). meta-cresyl benzoate, 614-32-4. Retrieved from [Link]

-

HSCprep. (2025, March 4). The Chemistry of Esters: Structure, Properties, and Applications. Retrieved from [Link]

-

Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. Retrieved from [Link]

Sources

- 1. meta-cresyl benzoate, 614-32-4 [thegoodscentscompany.com]

- 2. para-cresyl benzoate, 614-34-6 [thegoodscentscompany.com]

- 3. hscprep.com.au [hscprep.com.au]

- 4. scienceready.com.au [scienceready.com.au]

- 5. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. monash.edu [monash.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. edisco.it [edisco.it]

- 11. westlab.com [westlab.com]

- 12. jk-sci.com [jk-sci.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. scribd.com [scribd.com]

- 15. chymist.com [chymist.com]

- 16. ivypanda.com [ivypanda.com]

Methodological & Application

Application Note: Synthesis of 2-Methylphenyl 3-methylbenzoate

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 2-Methylphenyl 3-methylbenzoate, an aryl ester with applications in organic synthesis and materials science. The protocol leverages the Schotten-Baumann reaction, a robust and efficient method for acylating phenols.[1][2] This document outlines the underlying chemical principles, a step-by-step experimental procedure, methods for purification and characterization, and critical safety considerations. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a protocol that is not only repeatable but also fundamentally understood.

Introduction and Scientific Principle

The synthesis of aryl esters is a fundamental transformation in organic chemistry. 2-Methylphenyl 3-methylbenzoate is formed through the esterification of ortho-cresol (o-cresol) with 3-methylbenzoyl chloride. While Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, is a common method, it is often inefficient for phenols.[3][4]

This guide employs the Schotten-Baumann reaction, which utilizes a more reactive acylating agent (an acyl chloride) in the presence of a base.[5] This approach is highly effective for phenols, which are less nucleophilic than aliphatic alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism. The base plays a crucial dual role: it deprotonates the phenolic hydroxyl group of o-cresol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium toward product formation.[1][5] The use of a two-phase system, consisting of an organic solvent and water, is a hallmark of the classic Schotten-Baumann conditions.[1]

Experimental Workflow Overview

The overall workflow is designed for efficiency and purity, involving reaction setup, controlled addition of the acylating agent, aqueous workup to remove byproducts, and final purification.

Caption: High-level workflow for the synthesis of 2-Methylphenyl 3-methylbenzoate.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |

| o-Cresol | C₇H₈O | 108.14 | 5.41 g | 50.0 | 1.0 |

| 3-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | 8.50 g | 55.0 | 1.1 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.40 g | 60.0 | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |

| Deionized Water | H₂O | 18.02 | 100 mL | - | - |

| Hydrochloric Acid (5% aq.) | HCl | 36.46 | As needed | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Note: Using a slight excess (1.1 eq) of the acyl chloride ensures complete consumption of the starting phenol. A corresponding excess of base (1.2 eq) is used to neutralize the HCl produced and maintain basic conditions.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-cresol (5.41 g, 50.0 mmol) in dichloromethane (100 mL). In a separate beaker, dissolve sodium hydroxide (2.40 g, 60.0 mmol) in deionized water (100 mL) and allow the solution to cool to room temperature.

-

Combining Reagents: Add the aqueous NaOH solution to the flask containing the o-cresol solution. Begin vigorous stirring to create an emulsion. Cool the flask in an ice-water bath to 0-5 °C.

-

Acylation: Slowly add 3-methylbenzoyl chloride (8.50 g, 55.0 mmol) dropwise to the stirring biphasic mixture over 15-20 minutes using an addition funnel.

-

Causality: A slow, dropwise addition is critical to control the exothermic nature of the acylation reaction and prevent the formation of side products. The vigorous stirring ensures efficient mixing between the aqueous and organic phases where the reaction occurs.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting o-cresol spot is no longer visible.

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

-

Workup - Washing:

-

Wash the organic layer with 50 mL of 5% HCl (aq.) to neutralize any remaining NaOH.

-

Wash with 50 mL of deionized water.

-

Finally, wash with 50 mL of brine (saturated NaCl solution) to facilitate the removal of water from the organic layer.

-

-

Drying and Solvent Removal: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product, 2-Methylphenyl 3-methylbenzoate, as a clear liquid.

Characterization

The identity and purity of the synthesized ester should be confirmed using standard spectroscopic techniques.

-